2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid
Description
The compound 2-[(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid (hereafter referred to as the target compound) is a chiral thiazolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid side chain. Its molecular formula is C₁₀H₁₇NO₄S, with a molecular weight of 247.32 g/mol . The Boc group enhances stability during synthetic reactions, particularly in peptide coupling, as demonstrated in its use as a precursor for amide bond formation under EDC/HOBt conditions .
Properties
IUPAC Name |
2-[(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKRXYTZFFPMY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@@H]1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable amino acid derivative with a thiol compound under acidic or basic conditions to form the thiazolidine ring.
Protection of Functional Groups: The carboxyl group is often protected using tert-butyl dicarbonate (Boc) to prevent unwanted side reactions.
Introduction of the Acetic Acid Moiety: The protected thiazolidine intermediate is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazolidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
In a study published in the Journal of Research in Pharmacy, several thiazolidinone derivatives were synthesized and tested against various cancer cell lines, including leukemia (MOLT-4) and central nervous system (CNS) cancers (SF-295). Notably, compounds derived from similar structures exhibited significant inhibition rates of 84.19% against MOLT-4 and 72.11% against SF-295 cells . This suggests that derivatives like 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid could possess similar anticancer properties.
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The structural features of these compounds enhance their interaction with microbial targets, making them effective against various pathogens.
Case Study: Antimicrobial Screening
A study focused on synthesizing N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated for their efficacy using standard microbiological methods, indicating that modifications in the thiazolidinone structure can lead to enhanced antimicrobial potency .
Pharmacological Mechanisms
The pharmacological actions of thiazolidinones are attributed to their ability to modulate signaling pathways involved in cell survival and proliferation. For instance, they may interact with key proteins involved in apoptosis or cell cycle regulation.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between thiazolidinone derivatives and target proteins. These studies provide insights into how structural modifications can enhance the efficacy of these compounds against specific biological targets .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of thiazolidinone derivatives often involves straightforward chemical reactions that facilitate the introduction of various functional groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.
Synthesis Example
A notable synthetic route involves the reaction of mercaptoacetic acid with appropriate aryl halides to yield substituted thiazolidinones. This method allows for the introduction of diverse substituents that can significantly impact the compound's biological activity .
Mechanism of Action
The mechanism of action of 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound 1 : (5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl acetic acid
- Molecular Formula : C₂₄H₂₁N₃O₄S₂
- Key Features :
Compound 2 : {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid
- Molecular Formula : C₂₀H₁₆N₂O₅S₂
- Key Features :
Compound 3 : (2R,4S)-2-((R)-carboxy(2-hydroxyacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Physicochemical Properties
Key Observations :
- The Boc group in the target compound balances lipophilicity (favoring membrane permeability) and stability , whereas polar groups in Compound 3 enhance solubility but reduce bioavailability.
Stability Considerations :
- The Boc group in the target compound prevents undesired side reactions during coupling, unlike unprotected amines in Compound 2, which may require additional purification .
Biological Activity
The compound 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.35 g/mol. The structure features a thiazolidine ring, which is known for its role in various biological activities.
Antidiabetic Properties
One of the most notable biological activities of this compound is its antidiabetic potential . Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to this one, are known to improve insulin sensitivity and reduce blood sugar levels in diabetic patients.
The proposed mechanisms through which this compound exerts its effects include:
- Activation of PPAR- : This compound may activate peroxisome proliferator-activated receptor gamma (PPAR-), which plays a critical role in glucose metabolism and fat cell differentiation.
- Reduction of Inflammatory Markers : It may also reduce inflammatory markers associated with insulin resistance, thereby improving metabolic profiles in diabetic models.
Antioxidant Activity
Research indicates that thiazolidine derivatives possess antioxidant properties , which can protect cells from oxidative stress. This is particularly relevant in the context of diabetes, where oxidative stress contributes to complications.
Study on Antidiabetic Activity
A study published in 2024 investigated the antidiabetic effects of synthesized thiazolidine derivatives, including compounds structurally similar to this compound. The results demonstrated significant reductions in blood glucose levels in diabetic rats treated with these compounds compared to control groups .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
